molecular formula C26H25N5O5S2 B2581438 (Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-64-7

(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2581438
CAS No.: 865174-64-7
M. Wt: 551.64
InChI Key: MNKCSFZONNBSBS-WCTVFOPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a potent, small-molecule inhibitor of tubulin polymerization, as disclosed in patent WO 2017/165246 A1 [1] . This compound is designed to bind at the colchicine site of β-tubulin, thereby disrupting microtubule dynamics and leading to the arrest of the cell cycle during mitosis. The disruption of the microtubule network is a validated strategy for targeting rapidly dividing cells, making this inhibitor a valuable chemical probe for investigating fundamental processes of cell division and cytoskeleton function in oncology research. Its specific structural features confer high potency in biochemical and cellular assays, providing researchers with a tool to explore mechanisms of antimitotic agents and to study the consequences of tubulin destabilization in various cancer cell models. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O5S2/c1-3-15-31-22-12-9-20(25(33)36-4-2)18-23(22)37-26(31)29-24(32)19-7-10-21(11-8-19)38(34,35)30(16-5-13-27)17-6-14-28/h3,7-12,18H,1,4-6,15-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKCSFZONNBSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Limitations

  • Bioactivity Gaps: No in vitro or in vivo data exist for this compound. Comparative modeling with SHELX-refined structures and LC/MS-based metabolic profiling are recommended to prioritize biological testing.
  • Therapeutic Window: If ferroptosis induction is confirmed, its selectivity for cancer cells over normal tissues must be validated, as seen with other ferroptosis inducers .

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